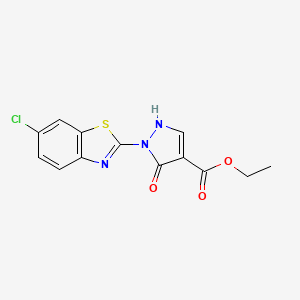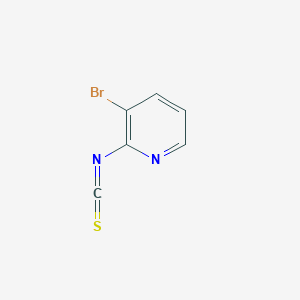
2-Isothiocyanato-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-4-methoxypyrimidine is a heterocyclic compound that features both an isothiocyanate group and a methoxy group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methoxypyrimidine typically involves the reaction of 2-amino-4-methoxypyrimidine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production methods for isothiocyanates, including this compound, often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions has been developed as a safer alternative .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Addition Reactions: The isothiocyanate group can add to double bonds in alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as dimethylbenzene .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and addition products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-4-methoxypyrimidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The compound can also activate signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Isothiocyanato-4-methoxypyrimidine include:
- 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Phenyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research .
Eigenschaften
Molekularformel |
C6H5N3OS |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-isothiocyanato-4-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3 |
InChI-Schlüssel |
FIVAPRVDSHDHTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)




